![molecular formula C23H20BrNO3 B2479198 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide CAS No. 477889-46-6](/img/structure/B2479198.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide
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Description
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide, also known as 4-Bromo-N-(4-methoxyphenyl)-2-propenamide, is a small organic molecule with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 363.3 g/mol. It is soluble in water and is relatively stable in air.
Scientific Research Applications
- Anti-Inflammatory Properties : Researchers have investigated this compound’s potential as an anti-inflammatory agent. Its structural features suggest it could modulate inflammatory pathways, making it a candidate for drug development .
- Polymer Synthesis : The bromine-substituted phenyl groups in this compound make it interesting for polymer synthesis. It could serve as a building block for designing novel materials with specific properties .
- Environmental Contaminant Detection : Researchers have explored its use as a probe for detecting environmental pollutants. Its reactivity with specific analytes could lead to sensitive sensors .
- Quantum Chemical Calculations : Computational studies have examined its electronic structure, stability, and reactivity. These insights aid in predicting its behavior in various environments .
- Total Synthesis of Natural Products : The complex three-dimensional structure of this compound has inspired synthetic chemists. It has been used as a challenging target in total synthesis projects .
- Enzyme Inhibition : Researchers have explored its potential as an enzyme inhibitor. Understanding its interactions with specific enzymes could lead to therapeutic applications .
Medicinal Chemistry and Drug Development
Materials Science
Environmental Chemistry
Computational Chemistry
Natural Product Synthesis
Biological Studies
NIST Chemistry WebBook. Link Xiao-Yu Liu, Feng-Peng Wang, and Yong Qin. “Recent Advances in the Total Synthesis of Complex Triterpenoids.” Accounts of Chemical Research, 2018, 51 (11), pp 2629–2640. Link
properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-27-21-13-9-20(10-14-21)25-23(26)15-6-17-4-11-22(12-5-17)28-16-18-2-7-19(24)8-3-18/h2-15H,16H2,1H3,(H,25,26)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWBYPPNXXARV-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
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